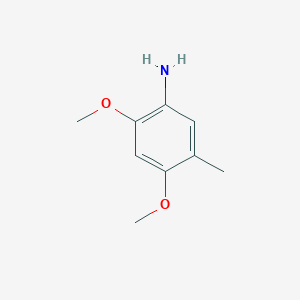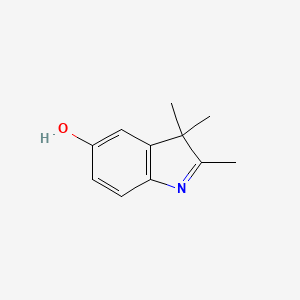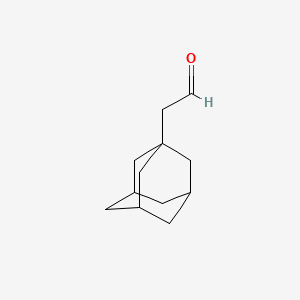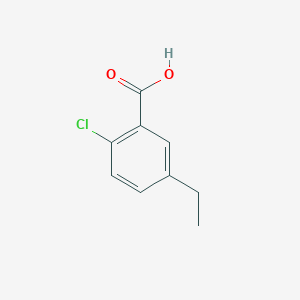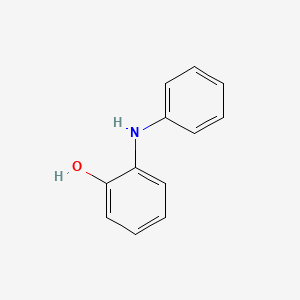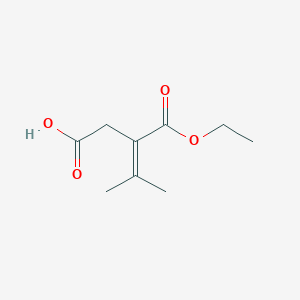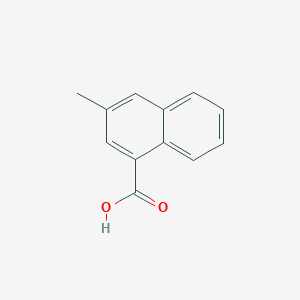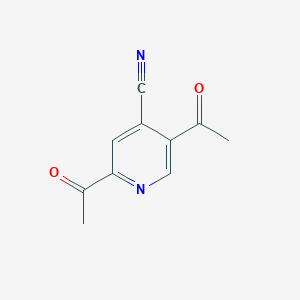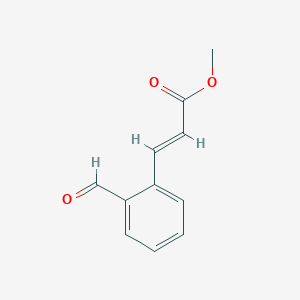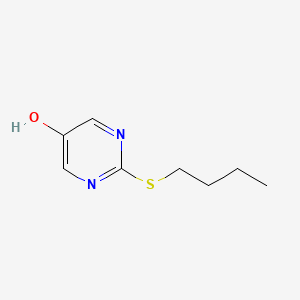
2-(Butylsulfanyl)pyrimidin-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylsulfanyl)pyrimidin-5-OL is a heterocyclic compound with the molecular formula C8H12N2OS. It is characterized by a pyrimidine ring substituted with a butylsulfanyl group at the second position and a hydroxyl group at the fifth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylsulfanyl)pyrimidin-5-OL typically involves the reaction of pyrimidine derivatives with butylthiol under specific conditions. One common method includes the nucleophilic substitution of a halogenated pyrimidine with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Butylsulfanyl)pyrimidin-5-OL can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the hydroxyl group, forming a fully saturated pyrimidine derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides, alkyl halides, bases like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated pyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Butylsulfanyl)pyrimidin-5-OL is primarily related to its interaction with biological targets. It is believed to inhibit specific enzymes or receptors involved in disease pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . The compound’s molecular structure allows it to interact with various biological targets, making it a versatile molecule for drug development.
Comparaison Avec Des Composés Similaires
- 4-Amino-2-methyl-pyrimidine-5-carbonitrile
- 7-Amino-2,5-diphenylpyrazolo-[1,5-a]pyrimidine
- 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
- 2-Amino-5-(2-chlorophenyl)-pyrimidine-4-thiol
Uniqueness: 2-(Butylsulfanyl)pyrimidin-5-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the hydroxyl group at the fifth position allows for further functionalization, making it a valuable intermediate in synthetic chemistry .
Propriétés
IUPAC Name |
2-butylsulfanylpyrimidin-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-2-3-4-12-8-9-5-7(11)6-10-8/h5-6,11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIORWEDVSJSVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC=C(C=N1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
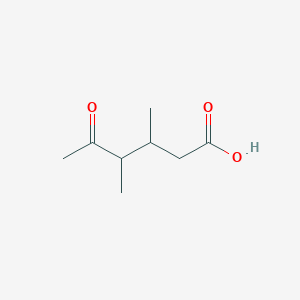
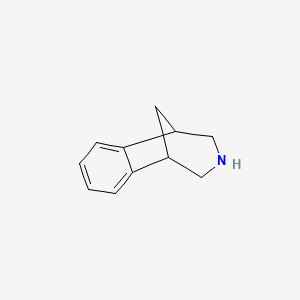
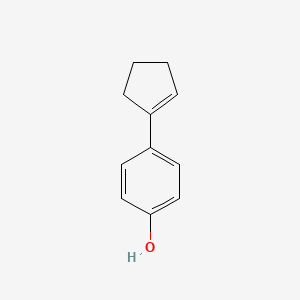
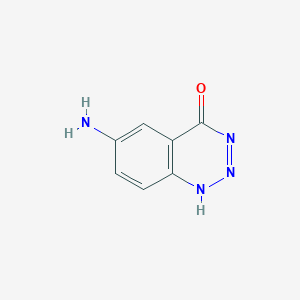
![4-Oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbaldehyde](/img/structure/B7902348.png)
